Methyl 2-(3-methoxyphenyl)-2-methylpropanoate
Overview
Description
This would typically include the compound’s systematic name, its common names, and its structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis, as well as any notable reaction conditions.Molecular Structure Analysis
This would involve discussing the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve detailing the compound’s reactivity, including common reactions it undergoes and the products of these reactions.Physical And Chemical Properties Analysis
This would include details such as the compound’s melting point, boiling point, solubility, and spectral data (IR, NMR, etc.).Scientific Research Applications
Chemical Synthesis and Structural Analysis
Methyl 2-(3-methoxyphenyl)-2-methylpropanoate has been studied in the context of chemical synthesis and structural analysis. For example, its derivatives were found in the fruits of Morinda citrifolia, with their structures established using MS and NMR methods (Wang, He, Feng, & Liu, 2011). Additionally, the compound has been involved in studies focusing on the one-electron oxidation of similar molecular structures in aqueous solution (Bietti & Capone, 2008).
Pharmaceutical Research and Drug Synthesis
In pharmaceutical research, methyl 2-(3-methoxyphenyl)-2-methylpropanoate has been included in the synthesis of potent PPARpan agonists (Guo et al., 2006) and in the study of new methyl esters for potential antimicrobial properties (Murugavel, Velan, Kannan, & Bakthadoss, 2017).
Organic Chemistry and Reaction Studies
The compound has been a subject in organic chemistry, particularly in reaction studies. It played a role in the synthesis of various organic compounds, demonstrating its utility in complex chemical reactions (Collins & Jacobs, 1986). Also, studies involving side-chain fragmentation of arylalkanol radical cations included compounds structurally similar to methyl 2-(3-methoxyphenyl)-2-methylpropanoate (Baciocchi, Bietti, Putignani, & Steenken, 1996).
Safety And Hazards
This would involve discussing any known health risks associated with the compound, as well as appropriate safety precautions when handling it.
Future Directions
This could involve discussing potential future research directions, such as new synthetic methods or potential applications for the compound.
Please note that the availability of this information can vary depending on the compound . For a specific compound, it’s always a good idea to consult reliable sources or speak with a chemistry professional.
properties
IUPAC Name |
methyl 2-(3-methoxyphenyl)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,11(13)15-4)9-6-5-7-10(8-9)14-3/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSBGHWTPTUGCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619383 | |
Record name | Methyl 2-(3-methoxyphenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-methoxyphenyl)-2-methylpropanoate | |
CAS RN |
32454-33-4 | |
Record name | Methyl 2-(3-methoxyphenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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